
3-Methylbutan-1-ol;phenylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutan-1-ol: and phenylcarbamic acid are two distinct chemical compounds. . It is a primary alcohol commonly found in nature and used in various industrial applications. Phenylcarbamic acid, on the other hand, is a derivative of carbamic acid with a phenyl group attached to the nitrogen atom. This compound is less commonly encountered but has significance in certain chemical and pharmaceutical contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-ol: can be synthesized through several methods:
Hydration of Alkenes: One common method involves the hydration of 3-methylbut-1-ene in the presence of an acid catalyst such as dilute sulfuric acid.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with formaldehyde, followed by hydrolysis.
Phenylcarbamic acid: can be synthesized through the reaction of phenyl isocyanate with water or alcohols. This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 3-Methylbutan-1-ol often involves the fermentation of carbohydrates by yeast, which produces isoamyl alcohol as a byproduct. This method is widely used in the production of alcoholic beverages and flavorings.
Análisis De Reacciones Químicas
3-Methylbutan-1-ol: undergoes various chemical reactions:
Esterification: It reacts with carboxylic acids in the presence of an acid catalyst to form esters.
Substitution: It can undergo nucleophilic substitution reactions to form alkyl halides.
Phenylcarbamic acid: can undergo hydrolysis to form phenylamine and carbon dioxide. It can also react with alcohols to form carbamate esters.
Aplicaciones Científicas De Investigación
3-Methylbutan-1-ol: has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of fermentation processes and metabolic pathways.
Phenylcarbamic acid: is used in the synthesis of pharmaceuticals, particularly in the production of certain drugs that require carbamate functional groups.
Mecanismo De Acción
The mechanism of action of 3-Methylbutan-1-ol involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolism . The molecular targets and pathways involved include the central nervous system, where it can exert sedative effects.
Phenylcarbamic acid: exerts its effects through the formation of carbamate esters, which can inhibit certain enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the nervous system, resulting in various physiological effects .
Comparación Con Compuestos Similares
3-Methylbutan-1-ol: can be compared with other alcohols such as:
Methanol: A simpler alcohol with a single carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Butanol: A four-carbon alcohol with similar properties but different applications.
Phenylcarbamic acid: can be compared with other carbamic acid derivatives such as:
Methylcarbamic acid: A simpler derivative with a methyl group.
Ethylcarbamic acid: A derivative with an ethyl group.
Propylcarbamic acid: A derivative with a propyl group.
These comparisons highlight the unique properties and applications of 3-Methylbutan-1-ol and phenylcarbamic acid in various fields.
Propiedades
Número CAS |
95469-42-4 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
3-methylbutan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C5H12O/c9-7(10)8-6-4-2-1-3-5-6;1-5(2)3-4-6/h1-5,8H,(H,9,10);5-6H,3-4H2,1-2H3 |
Clave InChI |
XKIGNKOEAUUMIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCO.C1=CC=C(C=C1)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


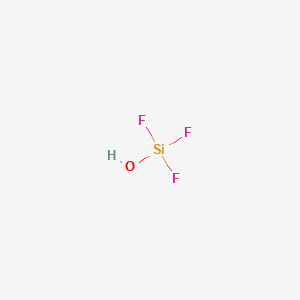
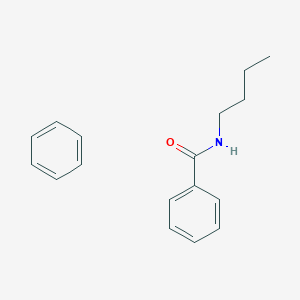


![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)

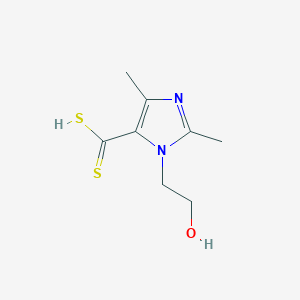
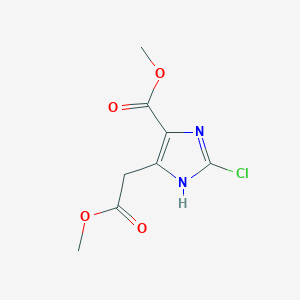
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)


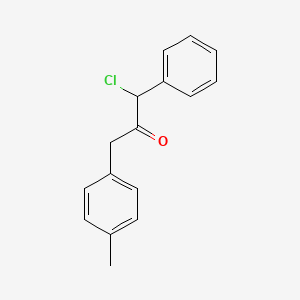
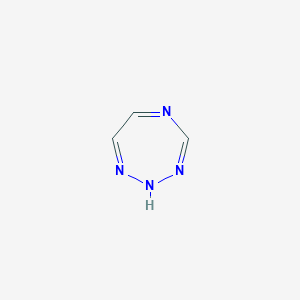
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
